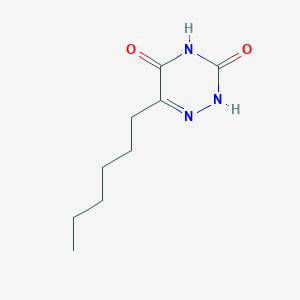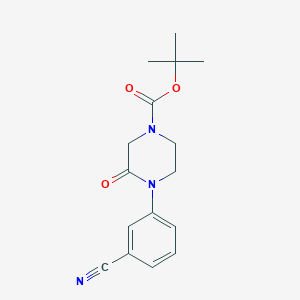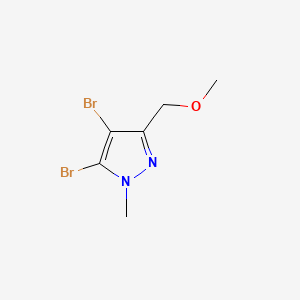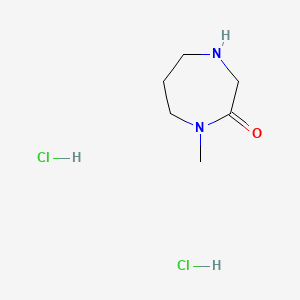
2-(Aminomethyl)-4-tert-butyl-6-chlorophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Aminomethyl)-4-tert-butyl-6-chlorophenol is an organic compound that belongs to the class of phenols It features a phenolic ring substituted with an aminomethyl group, a tert-butyl group, and a chlorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-4-tert-butyl-6-chlorophenol can be achieved through several synthetic routes. One common method involves the reaction of 4-tert-butyl-2,6-dichlorophenol with formaldehyde and ammonia under basic conditions. The reaction proceeds through a Mannich reaction, where the formaldehyde and ammonia react to form an aminomethyl intermediate, which then reacts with the phenol to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as metal oxides, can also enhance the reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Aminomethyl)-4-tert-butyl-6-chlorophenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted phenols depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
2-(Aminomethyl)-4-tert-butyl-6-chlorophenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used as a ligand in the study of enzyme-substrate interactions.
Industry: Used in the production of polymers and resins.
Wirkmechanismus
The mechanism of action of 2-(Aminomethyl)-4-tert-butyl-6-chlorophenol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the phenolic group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Aminomethyl)phenol
- 4-tert-Butylphenol
- 2,6-Dichlorophenol
Uniqueness
2-(Aminomethyl)-4-tert-butyl-6-chlorophenol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tert-butyl group provides steric hindrance, affecting the compound’s interaction with other molecules, while the chlorine atom enhances its electrophilicity.
Eigenschaften
CAS-Nummer |
58456-93-2 |
|---|---|
Molekularformel |
C11H16ClNO |
Molekulargewicht |
213.70 g/mol |
IUPAC-Name |
2-(aminomethyl)-4-tert-butyl-6-chlorophenol |
InChI |
InChI=1S/C11H16ClNO/c1-11(2,3)8-4-7(6-13)10(14)9(12)5-8/h4-5,14H,6,13H2,1-3H3 |
InChI-Schlüssel |
SGTQPEPZPLTJBA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=C(C(=C1)Cl)O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methylspiro[3.4]octan-5-ol](/img/structure/B13888136.png)





![4-Oxaspiro[2.5]octan-6-ol](/img/structure/B13888165.png)



![Tert-butyl 3-formyl-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B13888172.png)
![4-(7-Bromo-2-chloro-6-nitrothieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B13888175.png)


